molecular formula C16H17N3O2S B5011098 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

Cat. No.: B5011098
M. Wt: 315.4 g/mol
InChI Key: ZQGWLNCQRUXCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core substituted with a carbamoyl group at position 3 and a pyridine-4-carboxamide moiety at position 2. The 4,5,6,7-tetrahydro-1-benzothiophene scaffold imparts conformational rigidity, while the carbamoyl and pyridine groups contribute to hydrogen-bonding and π-π stacking interactions, respectively.

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9-2-3-11-12(8-9)22-16(13(11)14(17)20)19-15(21)10-4-6-18-7-5-10/h4-7,9H,2-3,8H2,1H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWLNCQRUXCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights critical differences between the target compound and two closely related analogs identified in screening databases:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Availability
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide Carbamoyl (-CONH₂) Methyl (-CH₃) C₁₇H₂₀N₄O₂S 356.44 Not reported
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide Cyano (-CN) Ethyl (-CH₂CH₃) C₁₉H₂₅N₃O₂S 359.49 3 mg
N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide Cyano (-CN) Propyl (-CH₂CH₂CH₃) C₁₉H₂₂N₄OS 354.48 Not reported

Key Observations:

Aromatic vs. Aliphatic Carboxamide Moieties : The target compound retains a pyridine ring in its carboxamide group, whereas one analog substitutes this with a piperidine ring, modulating electronic and steric properties .

Structural Diversity in Patent Derivatives

Additional compounds described in patent filings (e.g., C07D 495/00 class) exhibit further structural diversity:

  • Aromatic Hybrids: Derivatives such as N-[3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-N'-benzoyl-histidinamid incorporate benzoyl and histidine-derived groups, expanding functional complexity .

Implications of Structural Differences

Larger alkyl chains at position 6 (e.g., propyl) may enhance hydrophobic interactions but reduce metabolic stability due to increased susceptibility to oxidative degradation .

Hypothetical Pharmacological Impact :

  • Pyridine-containing derivatives (e.g., the target compound) may exhibit stronger π-π interactions with aromatic residues in enzyme active sites compared to piperidine-substituted analogs .
  • Halogenated patent derivatives (e.g., dichloroindole-containing compounds) could display enhanced binding affinity in targets requiring electronegative interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.